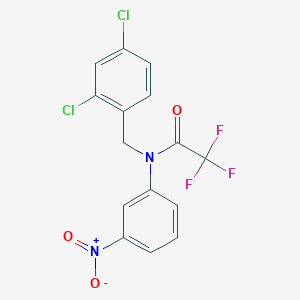

N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

CAS No.: 313233-78-2

Cat. No.: VC6179965

Molecular Formula: C15H9Cl2F3N2O3

Molecular Weight: 393.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313233-78-2 |

|---|---|

| Molecular Formula | C15H9Cl2F3N2O3 |

| Molecular Weight | 393.14 |

| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C15H9Cl2F3N2O3/c16-10-5-4-9(13(17)6-10)8-21(14(23)15(18,19)20)11-2-1-3-12(7-11)22(24)25/h1-7H,8H2 |

| Standard InChI Key | JCGABIZQANDYFT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(2,4-Dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is systematically named to reflect its substituents:

-

A 2,4-dichlorobenzyl group attached to the nitrogen atom.

-

A 3-nitrophenyl group substituted at the adjacent nitrogen.

-

A trifluoroacetamide backbone (CF₃CON-).

Its IUPAC name and CAS number (313233-78-2) are universally recognized across commercial and academic databases . The molecular structure combines electron-withdrawing groups (Cl, NO₂, CF₃), which influence reactivity and stability.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₉Cl₂F₃N₂O₃ | |

| Molecular Weight | 393.14 g/mol | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling Point | 448.4 ± 45.0°C | |

| Flash Point | 225.0 ± 28.7°C | |

| Purity | ≥97% |

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a high boiling point (448.4°C) , consistent with its aromatic and halogenated structure, which enhances intermolecular interactions. Its density of 1.5 g/cm³ suggests a tightly packed crystalline or amorphous solid state. Solubility data remain unreported, but analogous acetamides show limited aqueous solubility due to hydrophobic aryl and halogen groups .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are absent in available sources, the patent literature for structurally related compounds emphasizes the utility of X-ray diffraction (XRD) and Raman spectroscopy for polymorph identification . For example, crystal forms of similar dichlorophenyl derivatives are characterized by distinct XRD peaks and Raman bands .

Synthesis and Manufacturing

Industrial Production Standards

MolCore BioPharmatech and Chemsrc list this compound as a high-purity intermediate manufactured under ISO-certified conditions . Typical synthetic routes for analogous acetamides involve:

-

Acylation: Reaction of benzylamines with acyl chlorides (e.g., trifluoroacetyl chloride).

-

Nitroaromatic Substitution: Introduction of the 3-nitrophenyl group via nucleophilic aromatic substitution .

Purification and Quality Control

Purification likely involves recrystallization or chromatography, given the ≥97% purity specification . Quality control protocols for similar intermediates include HPLC, mass spectrometry, and elemental analysis to verify halogen and fluorine content .

| Compound Class | Activity | MIC/EC₅₀ | Source |

|---|---|---|---|

| 2-Phenoxy-N-phenylacetamide | Antitubercular | 4–64 μg/mL | |

| Dichlorophenyl isoxazolidinones | Herbicidal | Not quantified |

Research Gaps and Future Directions

Unaddressed Questions

-

Pharmacological Profiling: No data exist on antimicrobial, anticancer, or enzyme inhibition activity.

-

Metabolic Stability: Predictive ADME studies are needed to assess therapeutic potential.

-

Crystallography: XRD and thermal analysis (DSC/TGA) would clarify polymorphic behavior.

Synthesis Optimization

Developing scalable, green chemistry routes (e.g., catalytic amidation) could enhance accessibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume